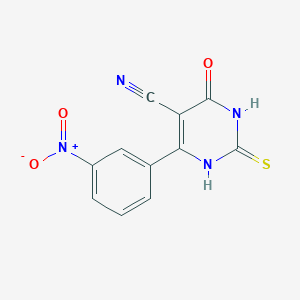![molecular formula C6H5N3O B14053892 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrimidine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be a robust and efficient method . This technique allows for the rapid heating of reactants, leading to shorter reaction times and higher product yields.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance, it can react with alkyl halides in the presence of anhydrous potassium carbonate to form substituted derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include alkyl halides, anhydrous potassium carbonate, and various solvents such as DMF (dimethylformamide) . The reactions are typically carried out at room temperature or under mild heating conditions.
Major Products: The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidine derivatives, which have been shown to possess various biological activities .
Scientific Research Applications
2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules
Medicine: It has shown promise as an antimicrobial and antiviral agent, with activity against various pathogens.
Industry: In the pharmaceutical industry, it is used as a scaffold for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- involves its interaction with specific molecular targets. For example, its inhibitory activity against α-amylase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of starch into glucose . This interaction is facilitated by the compound’s unique structure, which allows it to form stable complexes with the enzyme.
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Comparison: Compared to these similar compounds, 2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro- is unique due to its specific ring fusion and the presence of a carbonyl group at the 2-position. This structural feature enhances its ability to interact with various biological targets, making it a more versatile scaffold for drug development. Additionally, its synthesis is relatively straightforward, allowing for the efficient production of various derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
1,4a-dihydropyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C6H5N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h1-4H,(H,7,9,10) |
InChI Key |
QBJHDJZFVISKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1C=NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)






![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)






